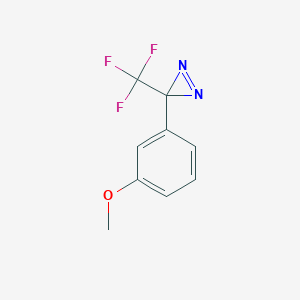

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine and related compounds generally begins with trifluoroacetophenone as the starting material. The synthesis process achieves an overall yield of 60%, indicating a relatively efficient pathway to obtain these compounds. This process involves several steps, including photolysis, which leads to the generation of carbenes upon irradiation near 350 nm (Brunner et al., 1980).

Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine features a diazirine core, which is crucial for its photoactivation properties. This structure allows for the generation of carbenes under light irradiation, facilitating various chemical reactions through carbene insertion.

Chemical Reactions and Properties

One of the notable chemical reactions involving 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is the Friedel-Crafts alkylation, which occurs upon photoactivation. This reaction demonstrates the compound's utility in developing cleaner diazirines for chemical biology applications (Raimer & Lindel, 2013). Additionally, the compound's photolysis in various solvents yields different products, highlighting its versatile reactivity profile.

Physical Properties Analysis

The physical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, such as stability in dark conditions, photolysis rates, and reactivity upon irradiation, make it an attractive choice for photochemical probe applications. Its stability in 1 M acid or base and at temperatures up to 75°C for at least 30 minutes underlines its robustness for experimental use.

Chemical Properties Analysis

The chemical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, particularly its reactivity towards carbene insertion reactions, underscore its potential as a versatile tool in organic synthesis and surface modification techniques. Its ability to generate carbenes efficiently upon light irradiation enables the covalent modification of surfaces, including graphitic carbon and carbon nanotubes, with a variety of chemical species (Lawrence et al., 2011).

Wissenschaftliche Forschungsanwendungen

Materials Science and Medicinal Chemistry : The combination of heteroaromatics with (3-trifluoromethyl)diazirine shows promise for creating better materials and understanding biological processes (Murai & Hashimoto, 2023).

Surface Modification : These compounds serve as versatile photoactivated "tethers" for covalent surface modification of graphitic carbon and carbon nanotubes with various chemical species, enhancing their functionality (Lawrence et al., 2011).

Chemical Synthesis : They are efficient carbon radical traps in synthetic chemistry, leading to imines that can easily be hydrolyzed to amines, with applications in amination processes (Barton et al., 1993).

Peptide Photoaffinity Reagents : A particular derivative, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, has been prepared for incorporation into peptide photoaffinity reagents (Shih & Bayley, 1985).

Ring Expansion Reactions : They are involved in azirine ring expansion reactions, leading to the formation of diverse structures (Rostovskii et al., 2017).

Photolabeling Applications : Substituted aryldiazirines are useful for photolabeling and other applications, providing new avenues for chemical biology research (Hatanaka et al., 1994).

One-Pot Synthesis for Photoaffinity Labeling : Novel one-pot synthesis methods have been developed for these derivatives, aiding in photoaffinity labeling applications (Wang et al., 2015).

Photoactivation and Chemical Reactions : The photoactivation of these compounds in the presence of phenolic reaction partners leads to Friedel-Crafts alkylations, suggesting applications in developing cleaner diazirines for chemical biology (Raimer & Lindel, 2013).

Chromogenic Detection : Nitro-substituted aryl diazirines offer a promising approach for chromogenic detection of photolabeled products (Hatanaka et al., 1994).

Nanoparticle Modification : Diazirine-modified gold nanoparticles undergo efficient photoinduced interfacial carbene insertion reactions, creating a range of new structures (Ismaili et al., 2010).

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSNCZYTAMEFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440364 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | |

CAS RN |

205485-24-1 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

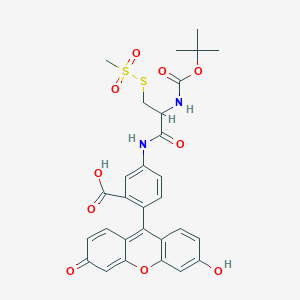

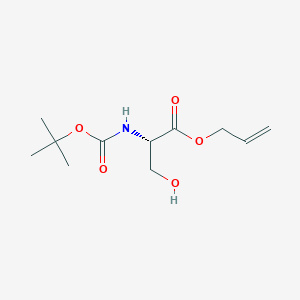

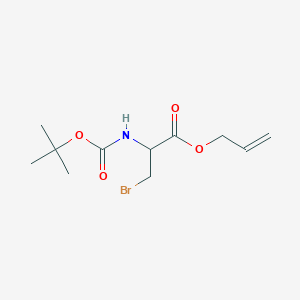

Feasible Synthetic Routes

Q & A

Q1: How does 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine enable surface modifications on nanoparticles?

A1: Research by [] demonstrates that when attached to gold nanoparticles, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine undergoes photolysis to generate a reactive carbene species directly at the nanoparticle interface. This carbene readily undergoes insertion reactions with various substrates, including alcohols, amines, and alkenes, leading to the covalent attachment of these molecules onto the nanoparticle surface. [] This approach offers a versatile method for modifying nanoparticle properties and functionalities.

Q2: What is the significance of using triflic acid in reactions involving 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine?

A2: The study by [] highlights the effectiveness of triflic acid as a solvent and catalyst in Friedel-Crafts reactions employing 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine. Triflic acid facilitates the reaction with optically active amino acid derivatives, yielding optically active homophenylalanine derivatives without compromising the stereochemical integrity of the starting materials. [] This finding is particularly important for synthesizing chiral molecules, which are crucial in pharmaceutical and materials science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)

![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)